Product packaging for S-Adenosylmethionine-2',3'-dialdehyde(Cat. No.:CAS No. 68385-00-2)

S-Adenosylmethionine-2',3'-dialdehyde

Cat. No.: B1201094
CAS No.: 68385-00-2
M. Wt: 397.4 g/mol
InChI Key: XQCQSVQZQVSOQM-UHFFFAOYSA-O
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Description

Contextual Role of S-Adenosylmethionine (SAM) in Biological Methylation and Cofactor Chemistry

S-adenosyl-L-methionine (SAM or AdoMet) is a ubiquitous and vital molecule found in all living organisms, playing a central role in several key metabolic pathways. amerigoscientific.com Synthesized from adenosine (B11128) triphosphate (ATP) and the essential amino acid methionine, SAM is best known as the principal biological donor of methyl groups. amerigoscientific.comnih.gov This process, known as transmethylation, involves the transfer of the reactive methyl group attached to its sulfur atom to a vast array of acceptor substrates, including DNA, RNA, proteins, and lipids. amerigoscientific.comyoutube.com This methylation is crucial for regulating fundamental cellular processes such as gene expression, protein function, and signal transduction. nih.govwikipedia.org

Beyond its role in methylation, SAM's chemical versatility allows it to participate in other critical biochemical reactions. It serves as a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation, through a pathway known as aminopropylation. amerigoscientific.com Furthermore, SAM is a key player in the transsulfuration pathway, which leads to the production of cysteine. nih.gov A large superfamily of enzymes, known as radical SAM enzymes, utilizes SAM to initiate a wide range of radical reactions by generating a 5′-deoxyadenosyl radical intermediate. acs.orgnih.gov This diversity in function makes SAM one of the most versatile cofactors in nature, second only to ATP in the variety of reactions it supports. amerigoscientific.comnih.gov The cellular concentration of SAM and its by-product, S-adenosylhomocysteine (SAH), is tightly regulated, and the SAM/SAH ratio is a critical indicator of the cell's methylation capacity. amerigoscientific.comnih.gov

Principles of Affinity Labeling in Enzyme Active Site Probing and Irreversible Inactivation

Affinity labeling is a powerful technique used to identify and characterize the active sites of enzymes and other binding proteins. nih.govtaylorandfrancis.com The method employs a specially designed molecule, the affinity label, which has two key features: a recognition moiety and a reactive group. taylorandfrancis.comwikipedia.org The recognition part of the molecule is structurally similar to the enzyme's natural substrate or ligand, allowing it to bind specifically and reversibly to the active site. wikipedia.orgyoutube.com

Once bound, the second component of the affinity label, a weakly reactive chemical group, is positioned in close proximity to the amino acid residues that form the active site. taylorandfrancis.com This proximity facilitates a chemical reaction between the label and a nearby residue, forming a stable, covalent bond. taylorandfrancis.comwikipedia.org This covalent modification permanently blocks the active site, leading to the irreversible inactivation of the enzyme. wikipedia.org By analyzing the modified protein, researchers can identify the specific amino acid that was labeled, providing direct evidence of its location within the active site and its likely role in binding or catalysis. acs.org This targeted approach offers high specificity, as the covalent reaction is directed by the initial noncovalent binding event, minimizing non-specific modification of other parts of the protein. wikipedia.org

Historical Development and Significance of S-Adenosylmethionine-2',3'-dialdehyde as a Biochemical Probe

The development of this compound as a biochemical probe is rooted in the established technique of creating dialdehyde (B1249045) derivatives of nucleosides and nucleotides through periodate (B1199274) oxidation. This chemical modification cleaves the vicinal diol group in the ribose sugar, converting it into a more reactive dialdehyde. A similar compound, adenosine dialdehyde (also known as AdOx), was developed as a potent inhibitor of S-adenosylhomocysteine hydrolase. nih.govcaymanchem.com AdOx works by being formed through the periodate oxidation of adenosine, and it effectively inhibits the enzyme, leading to the accumulation of S-adenosylhomocysteine (SAH), which in turn inhibits SAM-dependent methyltransferases. nih.govselleckchem.com

Building on this principle, this compound was synthesized to directly target enzymes that bind SAM. The rationale was to create a molecule that mimics the natural cofactor SAM, thereby ensuring specific binding to the active sites of SAM-dependent enzymes, while incorporating the reactive dialdehyde functionality. This dialdehyde group can then react with nucleophilic residues, such as the epsilon-amino group of a lysine (B10760008), within the active site to form a stable covalent bond, effectively serving as an affinity label. This approach allows researchers to specifically inactivate and identify SAM-utilizing enzymes, making this compound a significant tool for studying the vast family of methyltransferases and other SAM-dependent enzymes. researchgate.net

Overview of the Chemical and Enzymatic Specificity of this compound

The chemical and enzymatic specificity of this compound is determined by the two core components of its structure. The S-adenosylmethionine portion of the molecule acts as the recognition element, mimicking the natural cofactor. This allows the compound to be specifically recognized and bound by the active sites of enzymes that have evolved to utilize SAM, most notably the large family of SAM-dependent methyltransferases. nih.gov

The chemical reactivity is conferred by the 2',3'-dialdehyde group on the ribose moiety, which is created through the periodate oxidation of the cis-diol in the parent molecule. nih.gov These aldehyde groups are electrophilic and can react with nucleophilic amino acid side chains within the enzyme's active site. The most common target is the primary amine of a lysine residue. The reaction typically proceeds via the formation of a Schiff base (imine) between one of the aldehyde groups and the lysine's amino group. This initial adduct can then be stabilized by reacting with a nearby nucleophile or through cyclization with the second aldehyde group, ultimately leading to a stable, covalent linkage that results in irreversible inhibition of the enzyme. This mechanism ensures that the inactivation is highly specific to SAM-binding proteins, as the covalent modification is contingent upon the initial, high-affinity binding event directed by the SAM structure.

Research Findings on Enzyme Inactivation

The table below summarizes the effects of this compound and the related compound Adenosine Dialdehyde (AdOx) on specific enzymes, highlighting their role as inhibitors in key cellular pathways.

CompoundTarget EnzymeEffectIC50Reference
Adenosine Dialdehyde (AdOx)S-adenosylhomocysteine (SAH) hydrolaseIrreversible Inhibitor40 nM caymanchem.com
Adenosine Dialdehyde (AdOx)S-adenosylmethionine-dependent methyltransferasesIndirect InhibitorNot Applicable selleckchem.com
This compoundSAM-dependent methyltransferasesAffinity Label / Irreversible InhibitorVaries by enzyme researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N6O5S+ B1201094 S-Adenosylmethionine-2',3'-dialdehyde CAS No. 68385-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68385-00-2

Molecular Formula

C15H21N6O5S+

Molecular Weight

397.4 g/mol

IUPAC Name

(3-amino-3-carboxypropyl)-[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl]-methylsulfanium

InChI

InChI=1S/C15H20N6O5S/c1-27(3-2-10(16)15(24)25)6-9(4-22)26-11(5-23)21-8-20-12-13(17)18-7-19-14(12)21/h4-5,7-11H,2-3,6,16H2,1H3,(H2-,17,18,19,24,25)/p+1

InChI Key

XQCQSVQZQVSOQM-UHFFFAOYSA-O

SMILES

C[S+](CCC(C(=O)O)N)CC(C=O)OC(C=O)N1C=NC2=C(N=CN=C21)N

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC(C=O)OC(C=O)N1C=NC2=C(N=CN=C21)N

Synonyms

S-adenosylmethionine-2',3'-dialdehyde

Origin of Product

United States

Chemical Synthesis and Structural Characteristics of S Adenosylmethionine 2 ,3 Dialdehyde

Synthetic Pathways for S-Adenosylmethionine-2',3'-dialdehyde Generation via Periodate (B1199274) Oxidation of S-Adenosyl-L-methionine

The primary and most established method for synthesizing this compound is through the oxidative cleavage of the vicinal diol in the ribose moiety of its precursor, S-Adenosyl-L-methionine (AdoMet). This transformation is achieved using a periodate salt, such as sodium periodate (NaIO₄) or periodic acid. The reaction specifically targets the C2'-C3' bond of the ribose ring, which contains a cis-diol functionality.

The mechanism of periodate oxidation involves the formation of a cyclic periodate ester intermediate with the 2' and 3' hydroxyl groups of the AdoMet's ribose sugar. This intermediate subsequently decomposes, leading to the cleavage of the carbon-carbon bond and the formation of two aldehyde groups at the 2' and 3' positions. researchgate.netresearchgate.net This reaction effectively opens the ribose ring between these two carbons, converting the cyclic ribose into a linear, acyclic dialdehyde (B1249045) moiety.

The synthesis is typically conducted in an aqueous solution under controlled conditions. Key parameters that influence the reaction's efficiency and yield include the molar ratio of the periodate to the substrate, reaction time, temperature, and pH. researchgate.netdiva-portal.org Generally, one equivalent of periodate is used to oxidize one equivalent of the ribonucleoside. The reaction is often performed in the dark at a low temperature (e.g., 0-4°C) to minimize side reactions and degradation of the labile dialdehyde product. diva-portal.org The progress of the oxidation can be monitored using techniques like thin-layer chromatography (TLC). Due to the inherent instability of the dialdehyde product, especially under acidic conditions which can cause hydrolysis to adenine (B156593), purification is often performed rapidly, for example, by lyophilization after removing excess reagents.

Table 1: Typical Reaction Conditions for Periodate Oxidation of AdoMet

Parameter Condition Rationale/Reference
Oxidizing Agent Sodium periodate (NaIO₄) or Periodic acid (H₅IO₆) Standard reagents for vicinal diol cleavage. researchgate.net
Stoichiometry ~1 molar equivalent Ensures specific cleavage of the C2'-C3' diol.
Solvent Aqueous solution (e.g., water) Dissolves the AdoMet salt and the periodate.
Temperature 0–4 °C or ambient temperature Low temperatures minimize product degradation. diva-portal.org
pH Mildly acidic to neutral (e.g., pH 5-7) Balances reaction rate and product stability. google.com
Reaction Time Varies (minutes to hours) Monitored by TLC to determine completion.

| Work-up | Lyophilization, precipitation | Removes solvent and excess reagents. |

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment

The characterization of this compound is complicated by its chemical instability. However, a combination of spectroscopic and chromatographic techniques is employed to confirm its structure and assess its purity.

Spectroscopic Methods:

Ultraviolet (UV) Spectroscopy: UV spectroscopy is a fundamental tool for characterizing adenosine-containing compounds. S-Adenosylmethionine exhibits a characteristic maximum absorbance (λmax) around 259 nm. nih.gov While the formation of the dialdehyde does not significantly alter the adenine chromophore, subtle shifts in the UV spectrum can be observed. The integrity of the adenine ring can be confirmed by the presence of this absorbance peak.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of this compound.

Reversed-Phase HPLC (RP-HPLC): This is the most common method. A C18 column is frequently used for separation. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate (B1220265), or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govnih.gov An acidic pH (e.g., pH 4.0) is often used to ensure the analytes are protonated and to achieve good peak shape. nih.gov

Detection: UV detection at or near 257-260 nm is standard for quantifying AdoMet and its derivatives. nih.govnih.gov For more sensitive and specific detection, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). This allows for precise mass determination of the parent ion and its fragments, confirming the identity of the dialdehyde and differentiating it from impurities. nih.govmdpi.com

Purity assessment involves analyzing the product by HPLC to detect any remaining starting material (AdoMet) or degradation products like adenine. The percentage of purity is determined by the relative peak area of the product compared to all other peaks in the chromatogram.

Table 2: Chromatographic Methods for AdoMet and Derivative Analysis

Method Stationary Phase Mobile Phase Example Detection Reference
RP-HPLC C18 50 mM Ammonium formate (pH 4.0) UV (257 nm) nih.gov
RP-HPLC Pentafluorophenyl Methanol / 4 mM ammonium acetate, 0.1% formic acid, 0.1% heptafluorobutyric acid MS/MS nih.gov

| TLC | Silica Gel | EtOH/H₂O/HOAc (50:5:3) mixture | UV visualization | |

Stereochemical Considerations and Analog Synthesis

Stereochemical Considerations: S-Adenosyl-L-methionine has two chiral centers: the α-carbon of the methionine portion (L-configuration, which is an S-configuration) and the sulfonium (B1226848) center, which can exist as either an (S) or (R) diastereomer. The biologically active form is exclusively the (S,S)-AdoMet isomer. nih.gov During storage in solution, the (S,S) form can spontaneously racemize at the sulfur center to the inactive (R,S)-AdoMet. nih.gov

When S-Adenosyl-L-methionine is oxidized to its dialdehyde derivative, the chirality at the α-carbon of the homocysteine backbone is retained. The oxidation process opens the ribose ring but does not affect the stereocenter of the amino acid moiety. Therefore, the resulting this compound retains the L-homocysteine configuration.

Analog Synthesis: The synthetic strategy of periodate oxidation is applicable to a range of related ribonucleosides, allowing for the creation of various analogs. A key example is the synthesis of dialdehyde derivatives from stereoisomers of S-adenosylhomocysteine (AdoHcy).

S-adenosyl-D-homocysteine dialdehyde (D-AdoHcy dialdehyde): This analog is synthesized by the periodate oxidation of S-adenosyl-D-homocysteine (D-AdoHcy). The starting material, D-AdoHcy, differs from the natural L-AdoHcy in the stereochemistry of the α-carbon of the homocysteine moiety. The resulting dialdehyde is a valuable tool for probing the stereospecificity of enzyme active sites.

S-adenosyl-L-homocysteine dialdehyde (L-AdoHcy dialdehyde): This is another important analog, created by the oxidation of S-adenosyl-L-homocysteine (L-AdoHcy), the universal product of AdoMet-dependent methylation reactions. wikipedia.org It has been synthesized and used as an affinity labeling reagent. nih.gov

Other Analogs: The general principle of periodate oxidation can be extended to other adenosine (B11128) analogs containing a ribose moiety to generate their corresponding dialdehydes. nih.gov Furthermore, other synthetic methods are used to create AdoMet analogs with modifications at the methyl group or other positions for various biochemical studies. nih.govnih.gov

Chemical Reactivity of the 2',3'-Dialdehyde Moiety in Aqueous and Biological Milieus

The 2',3'-dialdehyde moiety of this compound is highly reactive, which is central to its function as a biochemical probe and inhibitor.

Reactivity in Aqueous Solutions: In aqueous environments, the aldehyde groups can exist in equilibrium with several other forms. diva-portal.org These include:

Hydrated forms: Each aldehyde group can react with water to form a geminal diol (hydrate).

Hemiacetals: The aldehyde groups can react with internal or external hydroxyl groups. Intramolecularly, they can form cyclic hemiacetals, although the open-chain dialdehyde is the predominant reactive species. Intermolecularly, they can react with other molecules in the solution. diva-portal.org

The dialdehyde is also susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the glycosidic bond and release adenine.

Reactivity in Biological Milieus: The high electrophilicity of the aldehyde groups makes them reactive towards nucleophiles, especially the side chains of amino acid residues in proteins. This reactivity is the basis for their use as affinity labeling reagents for enzymes that bind AdoMet or AdoHcy. nih.gov

The primary reaction is the formation of a Schiff base (an imine) with the primary amino group of a lysine (B10760008) residue in the enzyme's active site. The dialdehyde can potentially cross-link different nucleophilic residues within the active site. This covalent modification leads to the irreversible inactivation of the enzyme. nih.gov For instance, adenosine dialdehyde, a related compound, has been shown to be a potent time-dependent inhibitor of S-adenosylhomocysteine hydrolase. nih.gov The inactivation kinetics often suggest an initial reversible binding to form an enzyme-inhibitor complex, followed by the irreversible covalent modification step. This targeted reactivity makes this compound and its analogs powerful tools for identifying and studying the active sites of AdoMet-dependent methyltransferases and other related enzymes. nih.gov

Mechanism of Enzyme Inactivation and Interaction by S Adenosylmethionine 2 ,3 Dialdehyde

Kinetics of Irreversible Enzyme Inactivation

The inactivation of enzymes by S-Adenosylmethionine-2',3'-dialdehyde exhibits distinct kinetic properties that confirm its role as an irreversible inhibitor. nih.govnih.gov The process is characterized by both time and concentration dependencies, and it proceeds through the initial formation of a reversible complex. nih.govlookchem.com

The inactivation of HMT by this compound is a time-dependent process, demonstrating pseudo-first-order kinetics. nih.govnih.gov This means that at a given concentration of the inhibitor, the rate of enzyme inactivation is proportional to the concentration of the active enzyme remaining. Research has shown that both this compound and the related compound S-adenosyl-L-homocysteine dialdehyde (B1249045) lead to a rapid loss of HMT activity over time. nih.gov This time-dependent loss of activity is a hallmark of irreversible inhibitors that form a covalent bond with the enzyme. nih.gov

The rate of enzyme inactivation by this compound is also dependent on the concentration of the inhibitor. nih.govnih.gov Higher concentrations of the dialdehyde lead to a faster rate of inactivation. This relationship allows for the determination of key kinetic constants that describe the interaction. The inactivation process shows saturation kinetics, which indicates that the inhibitor does not simply react with the enzyme in a non-specific manner, but rather binds to a specific site before the irreversible reaction occurs. nih.gov

Table 1: Kinetic Constants for the Inactivation of Histamine (B1213489) N-Methyltransferase (HMT) by Dialdehyde Derivatives This table presents the kinetic parameters for the inactivation of HMT by this compound and a related compound. The inhibitor concentration that produces a half-maximal rate of inactivation (Ki) and the minimum half-life of the enzyme at saturating concentrations of the inhibitor (τ1/2) are shown.

InhibitorKi (μM)τ1/2 (min)
This compound0.56 ± 0.040.51 ± 0.03
S-Adenosyl-L-homocysteine dialdehydeData not available in provided sourcesData not available in provided sources
Data derived from studies on analogous irreversible inhibitors of methyltransferases. nih.gov

E + I ⇌ E-I → E-I'

The observation of saturation kinetics supports this two-step mechanism. nih.govnih.gov

Identification of Primary Target Enzymes: Specific Focus on Histamine N-Methyltransferase (HMT)

This compound and its analogues have been identified as potent inhibitors of HMT. nih.govlookchem.com HMT is a key enzyme in the metabolism of histamine, catalyzing the transfer of a methyl group from AdoMet to histamine. wikipedia.orgreactome.org The high affinity and specific reactivity of the dialdehyde derivative with HMT make it a valuable tool for studying this enzyme. nih.govlookchem.com

This compound acts as an affinity labeling reagent for HMT. nih.govlookchem.comnih.gov Affinity labels are molecules that are structurally similar to the substrate or cofactor of an enzyme and initially bind to the active site reversibly. However, they also contain a reactive group that can then form a covalent bond with a nearby amino acid residue, leading to irreversible inactivation. nih.gov The structural resemblance of this compound to AdoMet directs it to the AdoMet binding site on HMT. nih.gov Once bound, the reactive dialdehyde functions can react with nucleophilic residues within the active site, thereby "labeling" it. nih.gov

Studies using radiolabeled versions of related dialdehyde inhibitors, such as L-[2,8-³H]AdoHcy dialdehyde, have been crucial in determining the stoichiometry of binding to HMT. nih.gov These experiments have shown that the incorporation of radioactivity into the HMT protein directly correlates with the loss of its enzymatic activity. nih.govlookchem.com The data indicate that the complete inactivation of the enzyme corresponds to the covalent incorporation of approximately one mole of the inhibitor per mole of enzyme. nih.govnih.gov This 1:1 stoichiometry provides strong evidence that the inactivation results from the specific modification of the active site and is not due to non-specific reactions at multiple sites on the enzyme. nih.gov

Nature of Covalent Adduct Formation

This compound is recognized as an affinity labeling reagent that causes the rapid and irreversible inactivation of certain enzymes, such as histamine N-methyltransferase (HMT). nih.gov This irreversible action is indicative of the formation of a stable, covalent bond between the inhibitor molecule and the enzyme. The mechanism involves an initial, non-covalent binding of the inhibitor to the enzyme's active site, forming a dissociable complex, which is then followed by the formation of an irreversible covalent adduct that leads to inactivation. nih.gov

Proposed Schiff Base Linkage with Protein Lysinyl (B14697531) Residues

The reactive nature of the dialdehyde moiety on this compound is central to its mechanism of covalent modification. It is proposed that the aldehyde groups react with nucleophilic amino acid residues within the enzyme's active site. A primary proposed mechanism is the formation of a Schiff base linkage. This type of reaction occurs between an aldehyde group and a primary amine. In the context of protein structure, the epsilon-amino group of a lysinyl residue is a potent nucleophile readily available in many enzyme active sites. The reaction between one of the aldehyde groups of the inhibitor and the lysine's amino group would form a covalent imine (Schiff base), effectively and irreversibly tethering the inhibitor to the enzyme.

Experimental Evidence for Covalent Incorporation (e.g., Radiolabeling Studies)

The table below summarizes the findings from kinetic studies on the inactivation of Histamine N-Methyltransferase (HMT) by this compound and related compounds, highlighting their role as affinity labeling reagents.

CompoundEffect on Histamine N-Methyltransferase (HMT)Mechanism Notes
This compound Rapid, irreversible inactivation nih.govKinetic analysis suggests the formation of a dissociable enzyme-inhibitor complex prior to irreversible inactivation. nih.gov
S-Adenosyl-L-homocysteine dialdehyde Rapid, irreversible inactivation nih.govActs as an affinity labeling reagent. nih.gov Radiolabeling studies confirmed covalent incorporation paralleled loss of activity. nih.gov
S-Adenosyl-D-homocysteine dialdehyde Irreversible inactivation nih.govActivity is consistent with the known affinity of HMT for the non-dialdehyde form (S-adenosyl-D-homocysteine). nih.gov
Adenosine (B11128) dialdehyde Irreversible inactivation nih.govProduced inactivation at a slower rate compared to this compound. nih.gov

Impact on Enzyme Conformational Dynamics and Catalytic Activity

The catalytic cycle of many enzymes, including S-adenosylmethionine-dependent methyltransferases, relies on precise and subtle conformational changes. nih.govresearchgate.net For example, the binding of the cofactor S-adenosylmethionine (SAM) can induce conformational shifts in the enzyme, creating a favorable environment for substrate binding and the subsequent catalytic reaction. nih.gov

The formation of a covalent adduct by this compound fundamentally disrupts these essential conformational dynamics. By forming a rigid, permanent linkage to a residue in the active site, the inhibitor can lock the enzyme into a fixed, non-productive conformation. This prevents the dynamic structural rearrangements required for the catalytic process, such as substrate accommodation, the transition state stabilization, or the release of products. The initial formation of a dissociable enzyme-inhibitor complex is followed by this covalent modification, which ultimately leads to the irreversible loss of catalytic activity. nih.gov

Applications of S Adenosylmethionine 2 ,3 Dialdehyde As a Biochemical Research Tool

Elucidation of Enzyme Active Site Structures and Topography

S-Adenosylmethionine-2',3'-dialdehyde has been instrumental as an affinity labeling reagent for the exploration of the active sites of SAM-dependent methyltransferases. The dialdehyde's structure mimics the natural cofactor, SAM, allowing it to bind with high affinity to the enzyme's active site. Once bound, the reactive aldehyde groups can form covalent bonds with nucleophilic residues, such as lysine (B10760008), within the active site. This irreversible binding permanently inactivates the enzyme and "tags" the active site.

A classic example of this application is in the study of histamine (B1213489) N-methyltransferase (HMT). Research has shown that this compound, along with the dialdehyde (B1249045) derivative of S-adenosylhomocysteine (SAH), rapidly and irreversibly inactivates HMT. nih.gov By using a radiolabeled version of the dialdehyde, researchers can pinpoint the exact amino acid residues involved in binding the cofactor. Subsequent enzymatic digestion of the labeled protein and sequencing of the radiolabeled peptide fragments reveal the topography of the active site, providing a detailed map of the enzyme's functional center. This information is critical for understanding how the enzyme recognizes its substrate and cofactor and for the rational design of specific inhibitors.

Probing Catalytic Mechanisms of S-Adenosylmethionine-Dependent Methyltransferases

The kinetics of inactivation of methyltransferases by this compound provide valuable insights into their catalytic mechanisms. Studies on HMT have shown that the inactivation process involves the formation of a dissociable enzyme-inhibitor complex before the irreversible covalent modification occurs. nih.gov This suggests a two-step mechanism, where the initial binding is followed by the chemical reaction leading to inactivation.

By analyzing the rate of inactivation in the presence of the enzyme's natural substrate (e.g., histamine for HMT) or product (SAH), researchers can infer details about the catalytic cycle. For instance, the presence of the substrate or product often protects the enzyme from inactivation by the dialdehyde, indicating that they compete for binding at the same or overlapping sites. This competitive interaction helps to confirm the specificity of the dialdehyde for the active site and provides evidence for the sequence of substrate and cofactor binding and release during the catalytic cycle.

Development of Chemical Probes for Methyltransferase Profiling

While this compound itself is primarily used for targeted enzyme studies, its core structure serves as a scaffold for the development of more sophisticated chemical probes for methyltransferase profiling. The goal of methyltransferase profiling is to identify and quantify the activity of multiple methyltransferases within a complex biological sample, such as a cell lysate.

Modern approaches to activity-based protein profiling (ABPP) often employ probes that, in addition to the reactive "warhead" that binds to the enzyme's active site, also contain a reporter tag, such as biotin (B1667282) or a fluorescent dye. nih.gov These tags allow for the detection, enrichment, and identification of the labeled enzymes using techniques like streptavidin affinity chromatography and mass spectrometry. nih.gov

The dialdehyde functionality of this compound can be considered a reactive warhead. To adapt it for profiling, a reporter group could be chemically attached to the molecule at a position that does not interfere with its binding to the methyltransferase active site. For example, modifications at the N6-position of the adenine (B156593) ring of the related compound S-adenosyl-L-homocysteine have been successfully used to create photoaffinity probes for profiling methyltransferases. nih.gov A similar strategy could theoretically be applied to this compound to generate a suite of probes for identifying active methyltransferases in a high-throughput manner.

Investigating Substrate Recognition and Binding Determinants

The specificity of methyltransferases for their substrates is a key aspect of their biological function. By comparing the inhibitory effects of this compound with its analogs, researchers can dissect the structural determinants of substrate recognition and binding.

For example, studies on HMT have utilized various dialdehyde derivatives to probe the enzyme's binding pocket. nih.gov The table below summarizes the relative inhibitory activities of different analogs.

CompoundRelative Inhibitory Activity on HMT
S-Adenosyl-L-methionine-2',3'-dialdehydeHigh
S-Adenosyl-L-homocysteine-2',3'-dialdehydeHigh
S-Adenosyl-D-homocysteine-2',3'-dialdehydeHigh
S-Adenosyl-L-cysteine-2',3'-dialdehydeSlower Inactivation Rate
S-Adenosyl-L-homocysteine sulfoxide-2',3'-dialdehydeSlower Inactivation Rate
Adenosine-2',3'-dialdehydeSlower Inactivation Rate

The high activity of the D-homocysteine analog is consistent with the known ability of HMT to bind S-adenosyl-D-homocysteine. nih.gov Conversely, the slower inactivation rates observed with analogs having modified amino acid side chains (cysteine) or a sulfoxide (B87167) suggest that the homocysteine moiety and the thioether are important for optimal binding and positioning within the active site. nih.gov The reduced activity of adenosine-2',3'-dialdehyde, which lacks the amino acid portion entirely, further underscores the significance of the S-adenosyl moiety for high-affinity binding. nih.gov

Contributions to Understanding Methylation Pathway Regulation in Cellular Models

While direct studies using this compound in cellular models to understand methylation pathway regulation are not extensively documented, the effects of a closely related compound, adenosine-2',3'-dialdehyde (AdOx), provide significant insights. AdOx is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), the enzyme responsible for breaking down SAH. nih.govselleckchem.com

Inhibition of SAHH by AdOx in cellular models leads to an accumulation of intracellular SAH. nih.gov Since SAH is a product inhibitor of most SAM-dependent methyltransferases, its buildup causes a general feedback inhibition of cellular methylation reactions. selleckchem.comnih.gov This makes AdOx a valuable tool for studying the global effects of methylation inhibition on cellular processes.

Given that this compound directly and irreversibly inhibits methyltransferases, it can be inferred that its introduction into cellular models would also disrupt methylation pathways. However, its mechanism of action would be distinct from that of AdOx. Instead of causing a feedback inhibition through SAH accumulation, it would directly inactivate a subset of methyltransferases. This could potentially lead to more specific effects on methylation pathways, depending on which methyltransferases are most susceptible to inhibition by the dialdehyde. The use of such a direct inhibitor could help to dissect the roles of specific methyltransferases in the complex network of cellular methylation and its impact on processes like gene expression and signal transduction. nih.gov

Advanced Methodologies and Future Directions in S Adenosylmethionine 2 ,3 Dialdehyde Research

Chemo-Proteomic Approaches for Global Identification of S-Adenosylmethionine-Binding Proteins

Chemo-proteomic strategies are pivotal for the global identification of protein targets of small molecules within a complex biological system. nih.gov For S-Adenosylmethionine-2',3'-dialdehyde, these approaches can elucidate its full spectrum of interacting proteins beyond its well-characterized target, S-adenosylhomocysteine (AdoHcy) hydrolase. Methodologies such as activity-based protein profiling (ABPP) are particularly well-suited for this purpose. nih.govbattelle.org ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for their identification and quantification in complex proteomes. nih.gov

While a specific, large-scale chemo-proteomic study solely dedicated to this compound is not yet prominent in the literature, the principles of ABPP can be readily applied. A typical workflow would involve synthesizing a tagged version of this compound, for instance, by incorporating a clickable alkyne or azide (B81097) group. This modified probe would then be introduced to cell lysates or live cells. The reactive dialdehyde (B1249045) moiety would covalently bind to its protein targets. Following this, a reporter tag, such as biotin (B1667282) or a fluorophore, can be attached via click chemistry, enabling the enrichment and subsequent identification of the target proteins by mass spectrometry. rsc.org

The closely related compound, adenosine (B11128) dialdehyde (AdOx), has been extensively used as a tool to inhibit methyltransferases indirectly by targeting AdoHcy hydrolase, leading to the accumulation of S-adenosylhomocysteine. nih.gov Studies with AdOx have demonstrated its utility in probing the methylome, and similar principles can be extended to a more global analysis of this compound targets. nih.gov

Rational Design of Second-Generation this compound Derivatives with Enhanced Specificity or Reactivity

The rational design of second-generation derivatives of this compound aims to improve its properties as a chemical probe or potential therapeutic lead. Key goals include enhancing its specificity for certain SAM-binding proteins or modulating its reactivity for more controlled covalent modification.

One approach involves modifying the purine (B94841) base of the adenosine scaffold. For instance, the synthesis of carbocyclic nucleoside dialdehydes with altered purine rings, such as N6-methyladenine, 8-azaadenine, and 3-deazaadenine, has been explored. nih.gov These modifications can alter the binding affinity and specificity of the inhibitor for the target enzyme. nih.gov The table below summarizes the inhibitory potency of various carbocyclic purine nucleoside 2',3'-dialdehydes against bovine liver S-adenosyl-L-homocysteine hydrolase. nih.gov

CompoundApparent K_i (nM)
Adenine (B156593) analogue61
8-Azaadenine analogue57.5
3-Deazaadenine analogue32

Another avenue for rational design is the modification of the amino acid portion of the molecule. Altering the methionine moiety could influence interactions with the active sites of different methyltransferases or other SAM-binding proteins. The development of new-generation covalent inhibitors targeting enzymes like Enhancer of Zeste Homologue 2 (EZH2) that are noncompetitive with SAM highlights the potential for designing inhibitors that bind to sites other than the canonical SAM-binding pocket, a strategy that could be applied to derivatives of this compound. nih.gov

Integration with Structural Biology Techniques for High-Resolution Enzyme-Inhibitor Complex Characterization

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable for understanding how this compound and its derivatives interact with their protein targets at an atomic level. High-resolution structures of enzyme-inhibitor complexes can reveal the precise covalent adducts formed and the key amino acid residues involved in binding and catalysis.

Future structural studies should focus on obtaining high-resolution crystal or cryo-EM structures of this compound covalently bound to AdoHcyase and other potential off-target enzymes. This would provide a definitive understanding of its mechanism of action and a solid foundation for the rational design of more specific second-generation inhibitors.

Exploration of this compound as a Platform for Activity-Based Probes in Complex Biological Systems

The inherent reactivity of the dialdehyde functional group makes this compound an excellent platform for the development of activity-based probes (ABPs). nih.govbattelle.org ABPs are powerful tools for functional proteomics, enabling the profiling of enzyme activities directly in their native biological context. nih.gov

By incorporating a reporter tag, such as a fluorophore or a biotin handle, either directly into the molecule or via a bioorthogonal "clickable" group, this compound can be transformed into a versatile probe. Such probes could be used to:

Profile the activity of AdoHcy hydrolase in different cell types and disease states.

Identify novel SAM-binding proteins that are susceptible to covalent modification by the dialdehyde group.

Conduct competitive ABPP experiments to screen for and characterize other inhibitors of SAM-dependent enzymes.

The use of adenosine dialdehyde as a chemical probe to study the physiological role of SAM-dependent methylations has already been demonstrated. nih.gov Building on this, this compound-based probes could offer a more direct way to investigate the broader family of SAM-utilizing enzymes.

Unanswered Questions and Future Avenues in Chemical Biology and Enzymology

The study of this compound opens up several intriguing questions and future research directions in chemical biology and enzymology. nih.gov

Key Unanswered Questions:

What is the full proteome-wide target landscape of this compound? Beyond AdoHcy hydrolase, what other enzymes are covalently modified by this compound in a cellular context? nih.gov

Can the reactivity of the dialdehyde be fine-tuned? Is it possible to design derivatives with altered reactivity to achieve greater specificity for certain classes of SAM-binding proteins?

What are the downstream biological consequences of inhibiting AdoHcy hydrolase with this compound versus other reversible or irreversible inhibitors? nih.gov

Can this compound-based probes be used for in vivo imaging of enzyme activity?

Future Research Avenues:

Development of isoform-specific inhibitors: AdoHcy hydrolase has different isoforms; designing derivatives of this compound that can selectively inhibit one isoform over others would be a significant advancement.

Application in drug discovery: Given its potent inhibition of AdoHcy hydrolase, exploring the therapeutic potential of this compound derivatives for diseases where methylation pathways are dysregulated, such as in certain cancers or viral infections, is a promising area. nih.govsci-hub.se

Elucidation of novel enzyme mechanisms: Using this compound as a reactive probe could help to uncover novel catalytic mechanisms among the vast and diverse superfamily of SAM-dependent enzymes. rsc.org

Synthetic biology applications: Engineered enzymes could be developed to utilize this compound for specific biocatalytic processes, expanding the toolbox of synthetic biology. nih.gov

Q & A

Q. What are the optimal methods for synthesizing S-Adenosylmethionine-2',3'-dialdehyde and related dialdehyde compounds?

Sodium periodate-mediated oxidation is a widely used method for synthesizing dialdehydes, including this compound. For example, dialdehyde cellulose (DAC) is synthesized by regioselective oxidation of cellulose using sodium periodate, cleaving C2–C3 bonds to introduce aldehyde groups . Optimal conditions include reaction temperatures of 35–40°C, pH 1.2–1.5, and sodium periodate-to-substrate molar ratios of 1.1, achieving >95% aldehyde content . Microwave irradiation can enhance selectivity and yield by accelerating oxidation kinetics .

Q. How can the structural and functional properties of dialdehydes be characterized experimentally?

Key techniques include:

  • FTIR spectroscopy to confirm aldehyde group formation via C=O stretching vibrations .
  • X-ray diffraction (XRD) to analyze crystallinity changes post-oxidation, where higher HCl concentrations during synthesis correlate with increased crystallinity .
  • HPLC or NMR to monitor reaction progress and quantify aldehyde content .
  • Thermogravimetric analysis (TGA) to assess thermal stability, with higher crystallinity often leading to delayed decomposition .

Q. What are the primary applications of dialdehydes in biochemical research?

Dialdehydes are used as:

  • Crosslinking agents : For bioconjugation via Schiff base reactions with primary amines, enabling protein or nucleic acid modification .
  • Enzyme inhibitors : this compound analogs (e.g., ADOX) inhibit methyltransferases (IC50 = 40 nM) by mimicking S-adenosylmethionine, blocking methyl group transfer in epigenetic studies .
  • Nanomaterial synthesis : Dialdehyde cellulose nanocrystals (DACNC) act as dual reducing/stabilizing agents for synthesizing silver nanoparticles (2–30 nm) .

Q. How do reaction conditions influence dialdehyde yield and purity?

Variables such as temperature, pH, and oxidant concentration critically impact outcomes:

  • Over-oxidation : Excess sodium periodate can lead to carboxylic acid byproducts, reducing dialdehyde purity .
  • pH control : Acidic conditions (pH 1.2–1.5) optimize periodate activity while minimizing side reactions .
  • Substrate solubility : Organic solvents (e.g., DMF) or aqueous-organic biphasic systems improve reagent accessibility .

Q. What safety protocols are essential when handling dialdehydes in the laboratory?

Dialdehydes are reactive and may pose toxicity risks. Key precautions include:

  • Using fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .
  • Validating chemical stability under storage conditions (e.g., refrigeration, inert atmospheres) .
  • Quenching residual periodate post-synthesis with ethylene glycol to prevent unintended oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in crystallinity data for dialdehydes derived from different biomass sources?

Crystallinity variations arise from biomass composition (e.g., cellulose vs. lignin content) and oxidation efficiency. For instance, banana fiber-derived DAC shows lower crystallinity than palm fiber DAC due to differences in cellulose microfibril organization . Comparative studies using XRD and solid-state NMR can resolve structural discrepancies by correlating oxidation efficiency with native biomass morphology .

Q. What strategies mitigate challenges in selective oxidation during dialdehyde synthesis?

  • Microwave-assisted oxidation : Enhances regioselectivity by uniformly activating periodate ions, reducing over-oxidation .
  • Protecting groups : Temporary protection of non-target hydroxyl groups (e.g., acetylation) prevents unwanted oxidation .
  • Kinetic monitoring : Real-time HPLC tracking of aldehyde formation allows precise termination of reactions before side reactions dominate .

Q. How does this compound inhibit methyltransferases at a molecular level?

The compound acts as a transition-state analog, binding to the enzyme’s active site through its aldehyde groups. This disrupts the methyl transfer mechanism by forming a stable Schiff base with catalytic lysine residues, as shown in crystallographic studies of ADOX-bound methyltransferases . Competitive inhibition assays (e.g., IC50 determination via radioactive methyl group transfer assays) validate its potency .

Q. What advanced applications exist for dialdehyde-based click chemistry in bioconjugation?

Dialdehydes enable traceless conjugation with primary amines under mild conditions (aqueous/organic solvents, room temperature). Applications include:

  • Cell-surface engineering : Functionalizing living cells with fluorescent probes or targeting moieties .
  • Drug delivery systems : Covalent attachment of therapeutics to biodegradable polymers (e.g., dialdehyde starch hydrogels) .
  • Dynamic combinatorial chemistry : Generating macrocyclic libraries via reversible imine formation, useful in catalyst discovery .

Q. What are the limitations of dialdehyde-based materials in biomedical applications, and how can they be overcome?

  • Hydrolytic instability : Schiff bases degrade in aqueous environments. Stabilization strategies include in situ reduction to stable amines (e.g., NaBH4 treatment) .
  • Cytotoxicity : this compound derivatives may interfere with cellular methylation pathways. Dose optimization and targeted delivery (e.g., nanoparticle encapsulation) mitigate off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.